molecular formula C18H12N2 B12952148 4-(3-Phenylpyridin-2-yl)benzonitrile

4-(3-Phenylpyridin-2-yl)benzonitrile

Cat. No.: B12952148
M. Wt: 256.3 g/mol
InChI Key: LWJXPGIRKAVBMT-UHFFFAOYSA-N
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Description

4-(3-Phenylpyridin-2-yl)benzonitrile is an organic compound with the molecular formula C18H12N2 It is a derivative of benzonitrile and features a phenylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Phenylpyridin-2-yl)benzonitrile typically involves the reaction of 3-phenylpyridine with benzonitrile under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-phenylpyridine is reacted with a boronic acid derivative of benzonitrile in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(3-Phenylpyridin-2-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

4-(3-Phenylpyridin-2-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Phenylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler nitrile compound with similar reactivity.

    3-Phenylpyridine: Shares the phenylpyridine moiety but lacks the nitrile group.

    4-Cyanopyridine: Contains a nitrile group attached to a pyridine ring.

Uniqueness

4-(3-Phenylpyridin-2-yl)benzonitrile is unique due to the combination of the phenylpyridine moiety and the nitrile group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C18H12N2

Molecular Weight

256.3 g/mol

IUPAC Name

4-(3-phenylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C18H12N2/c19-13-14-8-10-16(11-9-14)18-17(7-4-12-20-18)15-5-2-1-3-6-15/h1-12H

InChI Key

LWJXPGIRKAVBMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=CC=C2)C3=CC=C(C=C3)C#N

Origin of Product

United States

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